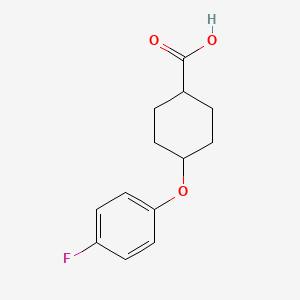
(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸は、シクロヘキサンカルボン酸類に属する化学化合物です。これは、カルボン酸基と4-フルオロフェノキシ基で置換されたシクロヘキサン環を特徴としています。
準備方法
合成経路と反応条件
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸の合成は、通常、以下の手順が含まれます。
シクロヘキサン環の形成: シクロヘキサン環は、ベンゼンの水素化やディールス・アルダー反応など、さまざまな方法で合成できます。
カルボン酸基の導入: カルボン酸基は、第一級アルコールやアルデヒドの酸化などの酸化反応によって導入できます。
4-フルオロフェノキシ基の付加: この手順では、塩基性条件下で、フルオロフェノールがシクロヘキサン誘導体と反応する求核置換反応が含まれます。
工業的生産方法
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、連続フロー反応器と、結晶化やクロマトグラフィーなどの高度な精製技術の使用が含まれることがよくあります。
化学反応の分析
反応の種類
酸化: この化合物は、特にシクロヘキサン環で酸化反応を起こし、ケトンまたはアルコールを形成します。
還元: 還元反応により、カルボン酸基をアルコールまたはアルデヒドに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、水酸化ナトリウム (NaOH) や炭酸カリウム (K2CO3) などの塩基が必要とされることがよくあります。
主な生成物
酸化: シクロヘキサノンまたはシクロヘキサノールの形成。
還元: シクロヘキシルメタノールまたはシクロヘキサンカルバルデヒドの形成。
置換: アルキル基、アリール基、ハロゲン基などのさまざまな官能基の導入。
科学的研究の応用
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸は、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性を調査されています。
医学: さまざまな治療用途における潜在的な薬剤候補として研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
作用機序
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸の作用機序は、特定の分子標的との相互作用を含みます。フルオロフェノキシ基は、酵素または受容体と相互作用し、その活性を調節することができます。カルボン酸基は、活性部位への結合または細胞膜を介した化合物の輸送を促進する役割も果たす可能性があります。
類似化合物の比較
類似化合物
シクロヘキサン-1-カルボン酸: フルオロフェノキシ基を欠いており、異なる化学的性質と反応性を示します。
4-フルオロフェノキシ酢酸: 類似のフルオロフェノキシ基を含みますが、炭素骨格の構造が異なります。
独自性
(1r,4r)-4-(4-フルオロフェノキシ)シクロヘキサン-1-カルボン酸は、シクロヘキサン環、カルボン酸基、フルオロフェノキシ基の組み合わせにより、ユニークです。このユニークな構造は、特定の化学的および生物学的特性を与え、さまざまな用途に役立ちます。
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the fluorophenoxy group, resulting in different chemical properties and reactivity.
4-Fluorophenoxyacetic acid: Contains a similar fluorophenoxy group but differs in the structure of the carbon backbone.
Uniqueness
(1r,4r)-4-(4-Fluorophenoxy)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and fluorophenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C13H15FO3 |
|---|---|
分子量 |
238.25 g/mol |
IUPAC名 |
4-(4-fluorophenoxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h3-4,7-9,11H,1-2,5-6H2,(H,15,16) |
InChIキー |
YYGGTYMXJLWGQS-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C(=O)O)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


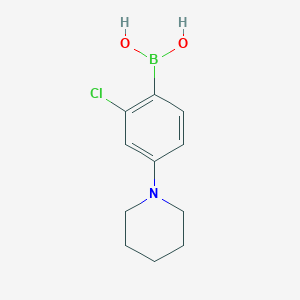
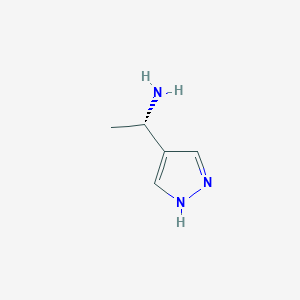
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
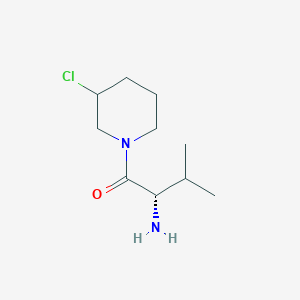
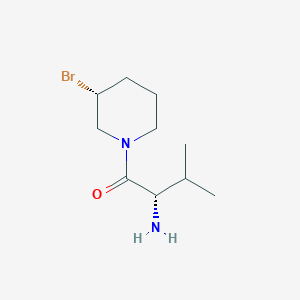
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
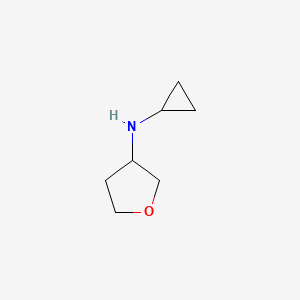
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
